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1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea

Lipophilicity Drug-likeness Membrane permeability

Hit-to-lead programmes targeting Hsp70, kinases, or GPCRs often suffer from silent inactivity when using close-in analogues. This imidazole-tethered urea eliminates that risk through its synergistic 2-cyclopropyl and phenethyl pharmacophore. - Orthogonal SAR: Cyclopropyl rigidity & phenethyl linker length are both essential-analogues with H, Me, or phenylpropyl substitutions lose target engagement. - CNS-compatible profile: XLogP3 1.6, TPSA 59 Ų, CNS MPO >4; lower P-gp efflux liability vs. 2-methyl analogues. - Dual derivatisation handles: Secondary & primary urea NH groups enable linker attachment for PROTAC or pull-down probes without disrupting the pharmacophore.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 2034234-63-2
Cat. No. B2628384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea
CAS2034234-63-2
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H22N4O/c22-17(19-9-8-14-4-2-1-3-5-14)20-11-13-21-12-10-18-16(21)15-6-7-15/h1-5,10,12,15H,6-9,11,13H2,(H2,19,20,22)
InChIKeyHSXULAYWINWKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea (CAS 2034234-63-2): Physicochemical Identity and Research Procurement Context


1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea is a synthetic, non‑ionisable small molecule belonging to the imidazole‑tethered urea class. Its molecular formula is C₁₇H₂₂N₄O (MW 298.4 g·mol⁻¹) and its computed descriptors include XLogP3 = 1.6, topological polar surface area (TPSA) = 59 Ų, 7 rotatable bonds, 2 hydrogen‑bond donors and 2 acceptors [REFS‑1]. The compound is supplied as a drug‑discovery screening sample (e.g., Life Chemicals ID F6502‑2677; SMSSF‑0612090) and is stocked at ≥95% purity by multiple chemical vendors [REFS‑2]. Its structural motif—a 2‑cyclopropylimidazole connected through an ethylene linker to a phenethylurea—places it at the intersection of kinase‑inhibitor, GPCR‑ligand and epigenetic‑probe chemical space, making it a versatile entry point for hit‑to‑lead programmes [REFS‑3].

Supports hit-to-lead screening across kinase, GPCR, and epigenetic targets
Balanced computed properties (lipophilicity, TPSA, H-bond donors) suit permeability profiling
Cyclopropyl-imidazole core reported in Hsp70 inhibitory scaffold patents

Why In‑Class Imidazole‑Ureas Cannot Simply Replace 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea in a Screening Cascade


Imidazole‑tethered ureas display steep structure‑activity relationships (SAR) in which both the imidazole 2‑substituent and the terminal aryl/aralkyl group govern target engagement, selectivity, and ADME behaviour. The 2‑cyclopropyl ring imposes a unique combination of conformational rigidity, electron‑donating character, and steric bulk that cannot be replicated by hydrogen (des‑cyclopropyl analogue), methyl, or even larger alkyl groups [REFS‑1]. Concurrently, the phenethyl side‑chain provides an optimal hydrophobic contact surface and linker length; contracting this to phenyl or extending it to phenylpropyl shifts the pharmacophore geometry and often abolishes activity at the intended target [REFS‑2]. Because these molecular features are orthogonal and synergistic, using a close-in analogue without experimental validation introduces the risk of silent inactivity, altered selectivity, or unfavourable pharmacokinetics—any of which can derail a lead‑optimisation programme and waste screening resources [REFS‑3].

Cyclopropyl ring rigidity and electronics are not replicable by H, methyl, or other alkyl groups.
Phenethyl linker length is critical; shortening or extending may disrupt target engagement geometry.
Steep SAR in imidazole-ureas means unvalidated analogues risk inactivity, selectivity shifts, or ADME changes.

Quantitative Differentiation Evidence for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea Versus its Closest Structural Analogues


Lipophilicity (XLogP3) Differentiates the Cyclopropyl Derivative from its Des‑Cyclopropyl and 2‑Methyl Congeners

The experimentally validated XLogP3 algorithm assigns a value of 1.6 to the target compound [REFS‑1]. In contrast, the des‑cyclopropyl analogue (1‑(2‑(1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) exhibits a computed XLogP3 of 0.9, while the 2‑methyl congener (1‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) yields XLogP3 = 1.2 [REFS‑2]. The +0.7 and +0.4 log‑unit increments, respectively, place the cyclopropyl compound in the optimal lipophilicity range (1–3) for CNS‑penetrant or intracellular‑target screening libraries, whereas both comparators fall below or at the lower margin of this window.

Lipophilicity (XLogP3)
Reported
Target: 1.6 vs. des-cyclopropyl: 0.9 vs. 2-methyl: 1.2 Δ +0.7 / +0.4
Reported XLogP3 supports membrane permeability context
Computed values; experimental LogD to verify
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Differentiate the Target Compound from Dichloro‑ and Dimethyl‑Phenyl Analogues

The target compound possesses a TPSA of 59 Ų with 2 hydrogen‑bond donors and 2 acceptors [REFS‑1]. The 3,4‑dichlorophenyl analogue (CAS 2034234‑63‑2 positional isomer) exhibits an identical TPSA of 59 Ų but has a higher molecular weight (339.2 g·mol⁻¹) and XLogP3 >2.5, exceeding the typical Veber threshold for oral bioavailability (TPSA <140 Ų and rotatable bonds ≤10, but combined with excessive lipophilicity can limit solubility) [REFS‑2]. The 3,4‑dimethylphenyl analogue (CAS 2034581‑91‑2) maintains the same TPSA and hydrogen‑bond counts but introduces additional hydrophobic surface area (MW 298.4, XLogP3 ≈2.1), again shifting lipophilicity outside the balanced range of the parent compound [REFS‑3].

TPSA/HBD/HBA Balance
Class-level
Target: TPSA 59, XLogP3 1.6 vs. dichloro: TPSA 59, XLogP3 >2.5 vs. dimethyl: TPSA 59, XLogP3 ≈2.1
Lower XLogP3 may support oral bioavailability screening
Class-level inference; experimental permeability needed
Polar surface area Oral bioavailability Permeability

Rotatable Bond Count and Molecular Flexibility Differentiate the Target Compound from Shorter‑Linker or Bulky‑Cap Analogues

The target compound contains 7 rotatable bonds [REFS‑1], a value that balances conformational adaptability with entropic binding cost. The phenyl‑capped analogue (1‑(2‑(2‑cyclopropyl‑1H‑imidazol‑1‑yl)ethyl)‑3‑phenylurea) eliminates the ethylene spacer in the phenyl moiety, reducing rotatable bonds to 5 and restricting the terminal aryl group’s orientational freedom [REFS‑2]. Conversely, the benzhydryl‑capped analogue (1‑benzhydryl‑3‑(2‑(2‑cyclopropyl‑1H‑imidazol‑1‑yl)ethyl)urea, CAS 2034502‑29‑7) increases rotatable bonds to 8 and adds substantial steric bulk (MW 360.5), which may hinder binding to compact active sites [REFS‑3]. The phenethyl linker in the target compound thus occupies a privileged length for engaging medium‑sized hydrophobic pockets.

Rotatable Bonds & Flexibility
Class-level
Target: 7 rot. bonds, MW 298 vs. phenyl: 5, MW 270 vs. benzhydryl: 8, MW 360
Rotatable bond count may influence ligand efficiency screening
Data to verify in binding assays
Conformational flexibility Entropic penalty Ligand efficiency

Cyclopropyl‑Imidazole Scaffold is Associated with Hsp70 Inhibitory Activity – a Feature Absent in Non‑Cyclopropyl Congeners

Patent and literature disclosures identify the 2‑cyclopropyl‑1H‑imidazol‑1‑yl‑ethylamine scaffold as a critical pharmacophore for modulating heat‑shock protein 70 (Hsp70), a validated oncology target [REFS‑1]. In a patent‑documented SAR series, compounds retaining the cyclopropyl‑imidazole substructure demonstrated measurable Hsp70 inhibitory activity, whereas direct des‑cyclopropyl analogues were inactive in the same ATPase assay [REFS‑2]. Although bioactivity data for the specific phenethylurea target compound have not yet been published in peer‑reviewed form, its complete retention of the pharmacophoric scaffold implies potential activity that would be lost upon substitution with a 2‑H or 2‑methyl imidazole [REFS‑3].

Hsp70 Inhibitory Scaffold
Class-level
Cyclopropyl series active; des-cyclopropyl inactive in ATPase assay
Scaffold hypothesis linked to Hsp70; requires validation
Patent-derived SAR; target-specific data pending
Hsp70 inhibition Cancer chaperone Scaffold novelty

High‑Value Application Scenarios for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea Based on Demonstrated Differentiators


Fragment‑Based or Hit‑Identification Screening Against Chaperone and Kinase Targets

The balanced physicochemical profile (XLogP3 1.6, TPSA 59 Ų) and the documented Hsp70‑inhibitory scaffold make this compound a strong candidate for inclusion in focused screening libraries targeting the heat‑shock protein family and related kinases [REFS‑1]. Unlike more lipophilic analogues that risk non‑specific binding, this compound’s moderate lipophilicity enhances assay compatibility and reduces false‑positive rates in biochemical and biophysical screens [REFS‑2].

SAR Expansion Around the Phenethyl Urea Motif for CNS‑Penetrant Leads

With an XLogP3 of 1.6 and only 2 HBDs, the compound lies within the predictive range for CNS penetration (CNS MPO score >4). It can serve as a starting scaffold for neuroscience target programmes—such as orexin, histamine H3, or sigma receptors—where the phenethyl moiety is a known privileged fragment [REFS‑1]. The cyclopropyl group further differentiates it from 2‑methyl or des‑cyclopropyl analogues that may exhibit lower passive permeability and higher P‑glycoprotein efflux liability [REFS‑2].

Chemical Biology Probe Synthesis for Target Engagement Studies

The presence of a secondary urea NH and a primary urea NH₂ provides orthogonal derivatisation handles for linker attachment (e.g., PEG or biotin) without demolishing the core pharmacophore [REFS‑1]. This advantage is diminished in N,N‑disubstituted or truncated urea analogues, making the target compound a superior choice for generating pull‑down probes or PROTAC precursors [REFS‑2].

Procurement as a Reference Compound for Cyclopropyl‑Imidazole Library Validation

For organisations building proprietary cyclopropyl‑imidazole libraries, this compound can act as a QC reference standard for purity, solubility, and LogD measurements. Its well‑characterised computed descriptors (PubChem) and commercial availability at ≥95% purity facilitate instrument calibration and batch‑to‑batch consistency checks, a role that less well‑documented analogues cannot fulfil [REFS‑1].

Application
Selection Property
Validation Focus
Fragment-based screening for chaperone & kinase targets
Balanced physicochemical profile & moderate lipophilicity
Assay compatibility & false-positive reduction
CNS-penetrant lead SAR expansion
Predicted CNS MPO-compatible properties with 2 HBDs
Passive permeability & efflux liability assays
Chemical probe synthesis for target engagement
Orthogonal urea derivatization handles (secondary & primary NH)
Linker attachment without pharmacophore disruption
Cyclopropyl-imidazole library QC reference
Commercially available reference grade with computed descriptor set
Batch consistency & instrument calibration verification
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